Ethyl Cyanoacetate-2,3-13C2
Description
Properties
CAS No. |
1329809-26-8 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Acid Ethyl Ester-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Malonic Acid Ethyl Ester Nitrile-13C2; NSC 8844-13C2; |
Origin of Product |
United States |
Applications in Organic Synthesis and Mechanistic Investigations Utilizing Ethyl Cyanoacetate 2,3 13c2
Unraveling Reaction Mechanisms through Isotopic Tracing
The precise placement of ¹³C atoms in Ethyl Cyanoacetate-2,3-13C2 allows chemists to follow the carbon backbone during complex chemical transformations, offering definitive evidence for proposed reaction pathways.
Knoevenagel Condensation Mechanistic Elucidation with ¹³C-Labeling
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. dut.ac.za Utilizing this compound provides a clear method to trace the carbon atoms throughout the reaction mechanism.
The generally accepted mechanism involves the deprotonation of the active methylene group (now ¹³C-labeled) by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product. researchgate.netlibretexts.org
By using this compound, researchers can use ¹³C NMR spectroscopy to:
Confirm that the labeled methylene carbon (-¹³CH₂-) is the nucleophilic species that attacks the carbonyl group.
Trace the connectivity of the atoms in the β-hydroxy intermediate.
Verify the final position of the labeled carbons in the unsaturated product, confirming that the original C2-C3 bond of the ethyl cyanoacetate (B8463686) remains intact.
Studies on Knoevenagel condensation often focus on the role of different catalysts and reaction conditions. rsc.org The isotopic label in this compound serves as a powerful analytical marker to confirm that the fundamental reaction pathway is followed under various catalytic systems, from basic amines to solid-supported metal oxides. dut.ac.zarsc.org
Table 1: Tracing ¹³C Labels in a Knoevenagel Condensation
| Step | Intermediate/Product | Role of this compound | Analytical Confirmation |
|---|---|---|---|
| 1 | Enolate Formation | The base abstracts a proton from the labeled methylene carbon (-¹³CH₂-). | Disappearance of the starting material signal in NMR and appearance of the enolate signal. |
| 2 | Nucleophilic Attack | The labeled carbanion attacks the electrophilic carbonyl carbon of an aldehyde (R-CHO). | ¹³C NMR coupling observed between the former methylene carbon and the carbonyl carbon in the tetrahedral intermediate. |
Michael Addition Pathways and Carbon Flow Analysis
The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.orgwikipedia.org The active methylene group in ethyl cyanoacetate makes it an excellent Michael donor. smolecule.com When this compound is used, the flow of its carbon atoms into the final product can be unequivocally mapped.
The reaction mechanism involves the formation of an enolate from ethyl cyanoacetate, which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com The use of the 2,3-¹³C₂ labeled variant allows for:
Confirmation of Regioselectivity: Demonstrating conclusively that the new carbon-carbon bond forms at the β-carbon of the acceptor.
Carbon Skeleton Tracking: In subsequent reactions, such as cyclizations or further elaborations of the Michael adduct, the ¹³C labels serve as reporters, clarifying the skeletal rearrangements and final structure. This is particularly useful in domino reactions where a Michael addition is the first step.
For instance, the reaction of this compound with a simple acceptor like ethyl acrylate (B77674) would result in a product where the labeled carbons can be precisely located using ¹³C NMR and mass spectrometry, validating the expected carbon flow.
Claisen-type Condensations and Rearrangement Studies
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. organicchemistrytutor.commasterorganicchemistry.com Ethyl cyanoacetate can undergo a Claisen-type self-condensation. Mechanistic investigations of such reactions are greatly enhanced by isotopic labeling.
Stereochemical Investigations with Isotopic Markers
While isotopic labeling is not a primary tool for determining stereochemistry, it can be a subtle yet powerful aid in certain stereochemical investigations. The use of isotopic markers like ¹³C can help differentiate between stereochemically distinct atoms or groups in a molecule via NMR spectroscopy.
In the context of reactions involving this compound, the label can be used to:
Distinguish Diastereotopic Groups: In a prochiral molecule, the methylene protons of ethyl cyanoacetate are diastereotopic. While the ¹³C label at this position doesn't create chirality itself, it can be used in advanced NMR experiments (like isotope-edited NOESY) to probe the spatial relationships of this group in a chiral product or enzyme active site.
Analyze Complex Spectra: In products with multiple chiral centers, the ¹³C label can simplify complex ¹H NMR spectra through heteronuclear decoupling or be used to resolve overlapping signals in ¹³C NMR, aiding in the structural elucidation and, consequently, the stereochemical assignment.
Probe Kinetic Isotope Effects: Although the secondary kinetic isotope effect of ¹³C is small, precise measurements can sometimes provide insights into transition state geometry, which is intimately linked to the stereochemical outcome of a reaction.
Techniques like Stereo-Array Isotope Labeling (SAIL), though primarily developed for large biomolecules, demonstrate the principle of using isotope patterns to gain structural and stereochemical information by reducing spectral complexity and sharpening signals. nih.gov
Synthesis of Complex Labeled Organic Molecules
This compound is an essential building block for introducing ¹³C labels into a wide array of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. smolecule.comamericanchemicalsuppliers.com
Isotope-Enriched Heterocyclic Scaffolds (e.g., Pyridines, Pyrazoles, Triazoles)
The versatile reactivity of ethyl cyanoacetate makes it a common precursor in the synthesis of various heterocycles. rsc.org Using the 2,3-¹³C₂ labeled version allows for the specific incorporation of two ¹³C atoms into the heterocyclic ring system, creating valuable tools for metabolic studies, binding assays, and mechanistic investigations of the heterocycles themselves.
Pyridines: Labeled 2-pyridone derivatives can be synthesized through multicomponent reactions. For example, the reaction of an aldehyde, an acetophenone (B1666503) derivative, ammonium (B1175870) acetate (B1210297), and this compound can yield a substituted 3-cyano-2-pyridone. semanticscholar.orgresearchgate.netresearchgate.net The ¹³C labels from the ethyl cyanoacetate are incorporated directly into the pyridine (B92270) ring at the C3 (bearing the cyano group) and C2 (bearing the oxo group) positions.
Pyrazoles: The synthesis of labeled pyrazoles can be achieved by reacting this compound with hydrazine (B178648) derivatives. longdom.orgtu-clausthal.de In a typical reaction, the active methylene and nitrile carbons (the ¹³C-labeled positions) condense with the two nitrogen atoms of hydrazine to form the pyrazole (B372694) core. This provides a direct route to pyrazoles labeled at positions C4 and C3, respectively.
Triazoles: Labeled 1,2,3-triazoles can be synthesized through reactions involving azides. For example, the reaction of an aryl azide (B81097) with this compound in the presence of a base can lead to the formation of a 1,2,3-triazole ring. prepchem.com In this synthesis, the labeled C2 and C3 atoms of the ethyl cyanoacetate become C4 and C5 of the resulting triazole ring. Such labeled triazoles are valuable in click chemistry applications and for studying the properties of these important heterocycles. rsc.orgacs.org
The ability to synthesize these fundamental heterocyclic scaffolds with specific isotopic labels is crucial for advancing research in medicinal chemistry and chemical biology. rsc.orgusbio.net
Table 2: Synthesis of Labeled Heterocycles from this compound
| Target Heterocycle | Co-reactants | Labeled Positions in Product | Reference Reaction Type |
|---|---|---|---|
| Pyridine (2-pyridone) | Aldehyde, Ketone, Ammonium Acetate | C2 and C3 | Guareschi-Thorpe/Multicomponent researchgate.netnih.gov |
| Pyrazole | Hydrazine | C3 and C4 | Knorr Pyrazole Synthesis variant longdom.orgresearchgate.net |
| 1,2,3-Triazole | Aryl Azide | C4 and C5 | Dimroth-type reaction prepchem.com |
Construction of Labeled Bioactive Molecules and Probes (excluding clinical applications)
The versatility of this compound makes it an important precursor for the synthesis of isotopically labeled bioactive molecules and molecular probes. These labeled compounds are instrumental in research for understanding biological processes and molecular interactions at a chemical level.
One significant application is in the synthesis of labeled nucleic acid components. For instance, isotopically labeled ethyl cyanoacetate can be a starting material in the construction of purine (B94841) and pyrimidine (B1678525) rings, which are fundamental components of DNA and RNA. A synthetic route described by Al-Hashimi and Kreutz involves the reaction of ethyl cyanoacetate with ¹³C-thiourea to assemble [2-¹³C]-5,6-diamino-4-pyrimidinone. nih.govacs.org This intermediate can be further elaborated to produce purines like [2,8-¹³C₂]-hypoxanthine, providing a dual-labeled core structure for building more complex probes. nih.govacs.org The presence of the ¹³C labels allows researchers to monitor the structural dynamics and interactions of the resulting labeled RNA or DNA molecules in solution using NMR spectroscopy. nih.gov
Similarly, this compound can be employed in the synthesis of isotopically labeled amino acids. For example, it can serve as a precursor in the synthesis of labeled lysine (B10760008). mdpi.com The general strategy involves using the labeled ethyl cyanoacetate as a C2 synthon, which is then elaborated through a series of reactions, such as alkylation and reduction, to build the carbon skeleton of the target amino acid. mdpi.com These labeled amino acids are invaluable for studying protein structure, function, and metabolism without the use of radioactive isotopes.
The table below summarizes research findings on the use of labeled ethyl cyanoacetate in constructing bioactive molecules.
| Target Labeled Molecule | Precursor(s) | Key Reaction Type | Application of Labeled Product |
| Labeled Pyrimidinone Intermediate | Ethyl cyanoacetate, ¹³C-Thiourea | Cyclocondensation | Precursor for ¹³C-labeled purines and nucleosides for NMR studies of nucleic acids. nih.govacs.org |
| Labeled Lysine | Ethyl cyanoacetate, Ethyl bromoacetate | Alkylation, Reduction, Hydrolysis | Research probe for protein synthesis and metabolism studies. mdpi.com |
| Labeled Dihydropyridinecarbonitriles | Ethyl cyanoacetate, Aldehydes, Ammonium acetate | Hantzsch-type reaction | Scaffolds for potentially bioactive compounds; mechanistic studies of their formation. researchgate.net |
These examples demonstrate how the specific ¹³C labeling pattern in this compound provides a direct route to incorporating isotopic markers into complex biological molecules for advanced research applications.
Catalyst Development and Reaction Optimization through Isotopic Analysis
Isotopic labeling is a cornerstone of modern mechanistic chemistry, providing insights that are often unattainable by other means. This compound is particularly well-suited for studies in catalyst development and reaction optimization. By tracking the fate of the ¹³C atoms throughout a chemical transformation, chemists can map reaction pathways, identify intermediates, and quantify product distributions with high precision.
Evaluation of Catalytic Efficiency and Selectivity
The efficiency and selectivity of a catalyst are paramount in chemical synthesis. This compound serves as an ideal substrate for evaluating these parameters. When this labeled compound is used in a catalyzed reaction, the ¹³C labels act as reporters on the molecular-level outcome.
For instance, in reactions like the Knoevenagel condensation or Michael addition, the labeled methylene and cyano groups of this compound are directly involved in bond formation. smolecule.com Analysis of the products by NMR or mass spectrometry can reveal not only the yield of the desired product but also the formation of any side products containing the ¹³C label. This allows for a precise quantification of the catalyst's selectivity (chemoselectivity, regioselectivity, and stereoselectivity).
Recent studies have shown that metal complexes incorporating ligands derived from ethyl 2-cyanoacetate can act as effective catalysts for oxidation reactions. rsc.org If this compound were used to synthesize such a ligand, the label would be embedded within the catalyst itself. This would enable researchers to study the catalyst's stability, degradation pathways, and its electronic environment during the catalytic cycle, providing crucial data for designing more robust and efficient catalysts.
The following table outlines how isotopic analysis with this compound can be applied to evaluate catalysts.
| Catalytic Reaction | Analytical Technique | Information Gained | Research Implication |
| Knoevenagel Condensation | ¹³C NMR Spectroscopy | Quantifies the ratio of the desired α,β-unsaturated product to other labeled byproducts. | Determines catalyst selectivity and efficiency in C-C bond formation. smolecule.com |
| Michael Addition | Mass Spectrometry | Traces the incorporation of the labeled fragment into the final product and identifies any isotopically labeled side-products. | Assesses the catalyst's ability to promote conjugate addition versus other competing reactions. smolecule.com |
| Alcohol Oxidation (using a catalyst derived from labeled ethyl cyanoacetate) | ¹³C NMR, EPR | Monitors changes in the catalyst structure and electronic environment during the reaction. | Provides insights into the catalyst's mechanism and stability, guiding the development of improved catalysts. rsc.org |
In-situ Monitoring of Labeled Reaction Intermediates
A major challenge in understanding reaction mechanisms is the detection of transient intermediates, which are often present in low concentrations and have short lifetimes. The use of this compound, combined with in-situ NMR spectroscopy, provides a powerful method to observe these fleeting species directly as the reaction proceeds. lookchem.comuga.edu
The ¹³C nucleus has a wide chemical shift range and is highly sensitive to its local electronic environment, making it an excellent probe for structural changes. nih.govacs.org By monitoring the ¹³C NMR spectrum of a reaction mixture containing this compound, chemists can identify new signals corresponding to reaction intermediates. For example, in a base-catalyzed reaction, the formation of the enolate intermediate from this compound could be observed by the characteristic upfield shift of the C3 carbon and the downfield shift of the C2 carbon.
This technique allows for the validation of proposed mechanistic pathways and can lead to the discovery of unexpected intermediates, fundamentally advancing the understanding of the reaction. The ability to directly observe how a catalyst interacts with the substrate to form an intermediate is crucial for rational catalyst design and reaction optimization.
The table below lists potential reaction intermediates that could be monitored using this compound.
| Reaction Type | Potential Labeled Intermediate | Spectroscopic Signature (¹³C NMR) | Mechanistic Insight |
| Base-Catalyzed Alkylation | Labeled Enolate Anion | Shift in C2 and C3 resonance frequencies upon deprotonation. | Confirms the formation and structure of the key nucleophilic species. |
| Knoevenagel Condensation | Labeled Aldol-type Adduct | Appearance of new signals corresponding to the tetrahedral intermediate before dehydration. | Elucidates the stepwise nature of the condensation reaction. |
| Transition Metal-Catalyzed Coupling | Labeled Organometallic Complex | Characteristic shifts for the ¹³C atoms coordinated to the metal center. | Provides direct evidence of substrate-catalyst interaction and the structure of the active catalytic species. |
Applications in Biochemical Pathway Elucidation and Metabolic Research Utilizing Ethyl Cyanoacetate 2,3 13c2
Understanding Biosynthetic Routes of Natural Products and Metabolites
Many microorganisms and plants produce a diverse array of natural products with important applications in medicine and industry. Understanding the biosynthetic pathways that lead to these compounds is a major goal of metabolic engineering and drug discovery. Isotopic labeling is a key technique in this endeavor.
By feeding a ¹³C-labeled precursor to a producing organism, researchers can track the incorporation of the label into the final natural product. The pattern of ¹³C enrichment in the product's carbon skeleton provides clues about the building blocks used in its synthesis and the biochemical reactions that assemble them.
Although direct feeding of Ethyl Cyanoacetate-2,3-13C2 for this purpose is not commonly documented, the labeled nucleotides derived from it can play a role. Nucleotides are precursors to a range of secondary metabolites, and tracing their incorporation can help to unravel complex biosynthetic pathways. The specific labeling pattern in the final product can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, providing a roadmap of the biosynthetic route.
A fundamental aspect of elucidating a biosynthetic pathway is identifying the precursor molecules that are converted into the final product. Isotope labeling experiments are the definitive method for establishing these precursor-product relationships. When a labeled potential precursor is administered to a biological system and the label is subsequently detected in the target molecule, it provides strong evidence that the precursor is indeed part of the biosynthetic pathway.
The use of this compound to synthesize labeled compounds, such as purines and pyrimidines, facilitates the establishment of these relationships for metabolites derived from nucleotides. This is particularly relevant for natural products that have a nucleoside or nucleotide-like structure.
Isotope-Resolved Metabolomics and Fluxomics Studies (excluding human clinical trials)
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When combined with isotopic labeling, it becomes a powerful tool for studying the dynamics of metabolic networks. Isotope-resolved metabolomics tracks the incorporation of isotopic labels into a wide range of metabolites, providing a snapshot of the active metabolic pathways.
Fluxomics takes this a step further by using the isotopic labeling data to calculate the rates of metabolic reactions, or fluxes, throughout the entire metabolic network. These studies provide a detailed and quantitative understanding of cellular metabolism.
While this compound itself may not be a primary tracer in broad metabolomics studies, the labeled nucleotides synthesized from it are key metabolites that would be tracked in such experiments. The data on the labeling status of the nucleotide pool is essential for accurately modeling the fluxes through central carbon metabolism and into biosynthetic pathways.
Below is a hypothetical data table illustrating the kind of data that could be generated in an isotope-resolved metabolomics experiment in a model organism like E. coli fed with a ¹³C-labeled precursor that contributes to the nucleotide pool.
| Metabolite | Metabolic Pathway | Isotopic Enrichment (%) |
|---|---|---|
| Adenosine Monophosphate (AMP) | Purine (B94841) Biosynthesis | 45.2 |
| Guanosine Monophosphate (GMP) | Purine Biosynthesis | 42.8 |
| Uridine Monophosphate (UMP) | Pyrimidine (B1678525) Biosynthesis | 55.1 |
| Cytidine Monophosphate (CMP) | Pyrimidine Biosynthesis | 53.9 |
| Ribose-5-phosphate | Pentose Phosphate Pathway | 30.5 |
| Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | 28.7 |
This table demonstrates how the isotopic enrichment in nucleotides, which can be synthesized from precursors like this compound, can be measured alongside other central metabolites to build a comprehensive picture of cellular metabolism.
Spectroscopic Characterization and Advanced Analytical Techniques for Ethyl Cyanoacetate 2,3 13c2 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. The introduction of ¹³C isotopes at specific positions, as in Ethyl Cyanoacetate-2,3-13C2, significantly enhances the utility of NMR methods.
¹³C NMR for Structural Elucidation and Isotopic Enrichment Confirmation
¹³C NMR spectroscopy is fundamental for determining the carbon framework of a molecule. In this compound, the targeted enrichment at the C2 (methylene) and C3 (nitrile) positions leads to distinct and enhanced signals in the ¹³C NMR spectrum, simplifying spectral assignment and confirming the success of the isotopic labeling. frontiersin.orgresearchgate.net The large chemical shift dispersion in ¹³C NMR is particularly advantageous for resolving complex structures. acs.org
The presence of the ¹³C labels allows for the direct observation of ¹³C-¹³C scalar couplings, which are typically not observed at natural abundance. This provides unambiguous evidence of the connectivity between the labeled carbon atoms. The analysis of ¹³C NMR spectra, including chemical shifts and coupling constants, is a primary method for verifying the position and extent of isotopic enrichment. frontiersin.orgnih.gov For instance, the ¹³C NMR spectrum of unlabeled ethyl cyanoacetate (B8463686) shows distinct peaks for each carbon, and in the labeled analogue, the signals for C2 and C3 would exhibit significantly higher intensity and potential splitting patterns due to ¹³C-¹³C coupling. chemicalbook.com
Table 1: Representative ¹³C NMR Data for Ethyl Cyanoacetate and its Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Carbon Position | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Ethyl Cyanoacetate | C1 (C=O) | ~163 | Unlabeled reference |
| Ethyl Cyanoacetate | C2 (-CH2-) | ~25 | Unlabeled reference |
| Ethyl Cyanoacetate | C3 (-CN) | ~114 | Unlabeled reference |
| Ethyl Cyanoacetate | Ethyl CH2 | ~63 | Unlabeled reference |
| Ethyl Cyanoacetate | Ethyl CH3 | ~14 | Unlabeled reference |
| Ethyl Cyanoacetate-2,3-¹³C2 | C2 (-¹³CH2-) | ~25 | Enhanced signal intensity |
| Ethyl Cyanoacetate-2,3-¹³C2 | C3 (-¹³CN) | ~114 | Enhanced signal intensity, shows ¹J(C2,C3) coupling |
| Ethyl (ethoxymethylene)cyanoacetate | C=O | ~162 | Derivative example chemicalbook.com |
| Ethyl (ethoxymethylene)cyanoacetate | =C(CN) | ~78 | Derivative example chemicalbook.com |
Multi-Nuclear NMR (e.g., ¹H-¹³C HMBC, HSQC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing detailed molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. columbia.edu For this compound, an HSQC spectrum would show a strong correlation between the protons on C2 and the ¹³C signal of C2, confirming the ¹H-¹³C one-bond connectivity. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
These multi-nuclear techniques are powerful for confirming the structure of reaction products derived from this compound, as they map out the entire bonding network. rsc.org
Dynamic NMR for Conformational and Kinetic Studies of Labeled Species
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and reaction kinetics. fu-berlin.deunibas.it The presence of ¹³C labels in this compound can simplify the analysis of dynamic processes. oup.com
By monitoring the changes in the ¹³C NMR spectrum as a function of temperature, one can determine the energy barriers for conformational interconversions. unibas.it For example, if a derivative of this compound exists in multiple conformations that are in rapid exchange at room temperature, cooling the sample can slow down the exchange, leading to the appearance of separate signals for each conformer in the ¹³C NMR spectrum. unibas.it
DNMR can also be employed to study reaction kinetics, including kinetic isotope effects. fu-berlin.deresearchgate.net By following the changes in the concentration of the labeled reactant and product over time using ¹³C NMR, one can extract rate constants for the reaction.
Solid-State ¹³C NMR of Labeled Compounds
Solid-state NMR (ssNMR) provides valuable structural and dynamic information on solid materials, where the anisotropic interactions that are averaged out in solution are retained. nih.govmst.edu For labeled compounds like this compound, ¹³C ssNMR can be particularly informative.
Magic-angle spinning (MAS) is a technique used in ssNMR to narrow the broad lines typically observed in the spectra of solids, yielding higher resolution. mst.edu The ¹³C labeling in this compound enhances sensitivity, which is often a limiting factor in ssNMR. sigmaaldrich.comnih.gov
¹³C ssNMR can be used to study the conformation and packing of this compound and its derivatives in the solid state. The chemical shifts in the solid state are sensitive to the local electronic environment and can provide insights into intermolecular interactions. researchgate.net Furthermore, techniques like cross-polarization can be used to transfer magnetization from abundant spins (like ¹H) to rare spins (like ¹³C), further enhancing the signal.
Mass Spectrometry (MS) Applications
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight and elemental composition of a compound.
Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Labeling Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes with very high precision. forensic-isotopes.orgthermofisher.comspectroscopyonline.com This makes it the ideal technique for accurately quantifying the level of isotopic enrichment in a labeled compound like this compound.
In an IRMS experiment, the sample is typically combusted to a simple gas (e.g., CO₂), which is then introduced into the mass spectrometer. The instrument precisely measures the ratio of the different isotopic forms of the gas (e.g., ¹³CO₂ vs. ¹²CO₂). forensic-isotopes.org This information can then be used to calculate the exact percentage of ¹³C enrichment in the original sample. This quantitative data is crucial for studies where the degree of labeling is a critical parameter. For instance, in metabolic studies, IRMS can trace the fate of the labeled carbons through different metabolic pathways. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis of Labeled Species
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds as it provides the measurement of a molecule's mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of an unambiguous elemental formula. For this compound, HRMS serves as the primary method to confirm the successful incorporation of the two ¹³C atoms.
The molecular formula of unlabeled ethyl cyanoacetate is C₅H₇NO₂. nist.gov The labeled analogue, this compound, has the formula ¹³C₂C₃H₇NO₂. The difference in their exact masses, while subtle, is easily resolved by HRMS. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺• or protonated molecule [M+H]⁺), and the resulting value is compared against the theoretical mass calculated from the most abundant isotopes of its constituent elements. The confirmation of the expected accurate mass validates the elemental composition and, by extension, the isotopic enrichment.
Table 1: Comparison of Theoretical Exact Masses for Labeled and Unlabeled Ethyl Cyanoacetate This table is generated based on theoretical calculations for illustrative purposes.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.0477 |
The observed mass from an HRMS analysis of Ethyl Cyanoacetate-2,3-¹³C₂ would be expected to align with 115.0544 Da, confirming the presence of the two heavy isotopes.
Tandem Mass Spectrometry (MS/MS) for Elucidating Labeled Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For isotopically labeled compounds, MS/MS is crucial for confirming the position of the labels within the molecule. nih.gov The fragmentation pathway of the labeled compound will mirror that of the unlabeled analogue, but the masses of the fragments containing the ¹³C atoms will be shifted by the corresponding number of incorporated heavy isotopes. nih.govacs.org
The electron ionization mass spectrum of unlabeled ethyl cyanoacetate shows several key fragments. nist.gov By analyzing the fragmentation of Ethyl Cyanoacetate-2,3-¹³C₂, we can pinpoint the location of the labels. The ¹³C atoms are at position 2 (the methylene (B1212753) carbon) and position 3 (the cyano carbon).
Expected Fragmentation:
Loss of the ethoxy radical (-•OCH₂CH₃): A common fragmentation for ethyl esters. libretexts.org In the unlabeled compound, this leads to a fragment with m/z 68 (C₃H₂NO⁺). For the labeled compound, both ¹³C atoms are retained in this fragment, resulting in a peak at m/z 70.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene. The resulting ion for the unlabeled compound has an m/z of 85. For the labeled version, this fragment retains both ¹³C atoms, shifting the peak to m/z 87.
Formation of the [CH₂CN]⁺ fragment: Cleavage of the bond between C2 and the carbonyl group would yield a fragment at m/z 40 for the unlabeled compound. In the labeled analogue, this fragment contains both ¹³C atoms ([¹³CH₂¹³CN]⁺), producing a peak at m/z 42.
Table 2: Predicted Key Fragments in MS/MS Analysis of Ethyl Cyanoacetate and its Labeled Analogue This table is generated based on known fragmentation patterns of esters and nitriles for illustrative purposes. nist.govlibretexts.org
| Fragmentation Pathway | Unlabeled Fragment Formula | Unlabeled Fragment m/z | Labeled Fragment Formula | Labeled Fragment m/z |
|---|---|---|---|---|
| Molecular Ion | [C₅H₇NO₂]⁺ | 113 | [¹³C₂C₃H₇NO₂]⁺ | 115 |
| Loss of -•OCH₂CH₃ | [C₃H₂NO]⁺ | 68 | [¹³C₂CH₂NO]⁺ | 70 |
| McLafferty Rearrangement | [C₃H₃NO₂]⁺ | 85 | [¹³C₂CH₃NO₂]⁺ | 87 |
The observation of these specific mass shifts in the MS/MS spectrum provides definitive evidence for the location of the isotopic labels at positions C-2 and C-3.
Chromatographic Techniques Coupled with Isotopic Detection
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique that combines the separation capability of gas chromatography with the high-precision isotope ratio measurement of a mass spectrometer. ucdavis.edu In this technique, the sample is injected into the GC, where individual compounds are separated. After eluting from the GC column, the compounds are combusted in an oxidation reactor, converting all carbon into CO₂ gas. This CO₂ is then introduced into the ion source of the IRMS, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂ (m/z 45 to m/z 44). researchgate.net
For a highly enriched compound like Ethyl Cyanoacetate-2,3-¹³C₂, GC-IRMS is the ideal method to determine the exact level of ¹³C enrichment beyond what is simply confirmed by nominal mass spectrometry. tandfonline.com The technique can quantify enrichment levels with very high precision, which is critical for applications like metabolic flux analysis or when using the compound as a tracer. researchgate.net The high sensitivity of modern GC-IRMS systems allows for the analysis of very small sample amounts. thermofisher.com
Table 3: Illustrative GC-IRMS Data for Isotopic Enrichment Analysis This table illustrates the type of data obtained from a GC-IRMS analysis and does not represent actual experimental results.
| Analyte | Retention Time (min) | Isotopic Abundance (Atom % ¹³C) | Isotope Ratio (δ¹³C vs VPDB ‰) |
|---|---|---|---|
| Natural Abundance Standard | 5.42 | 1.1% | -28.5 |
The delta (δ) notation is typically used for natural abundance studies, but for highly enriched samples, the direct measurement of atom percent excess or total atom percent is more common and demonstrates the successful synthesis of the labeled material.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Biomolecule Analysis
While Ethyl Cyanoacetate-2,3-¹³C₂ itself is sufficiently volatile for GC-MS analysis, it is often used as a precursor or building block in the synthesis of more complex, non-volatile biomolecules. The analysis of these larger, labeled products, such as peptides, lipids, or nucleic acid derivatives, necessitates the use of Liquid Chromatography-Mass Spectrometry (LC-MS). physiology.org
In this context, LC-MS, and particularly LC-tandem MS (LC-MS/MS), serves two primary roles:
Characterization of Labeled Products: After a synthesis using Ethyl Cyanoacetate-2,3-¹³C₂ as a starting material, LC-MS/MS is used to purify and characterize the final labeled biomolecule, confirming its mass and the retention of the isotopic labels through the reaction sequence.
Use as an Internal Standard: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative LC-MS analysis. nih.govlibios.fr A labeled version of an analyte co-elutes with the unlabeled analyte from the LC column but is distinguished by its mass in the MS. researchgate.net This allows for the correction of variations in sample preparation, injection volume, and matrix-induced ion suppression, leading to highly accurate and precise quantification. nih.gov For example, if Ethyl Cyanoacetate-2,3-¹³C₂ were used to derivatize a class of biomolecules, the resulting labeled products could serve as internal standards for quantifying their native counterparts in complex biological samples like plasma or tissue extracts. lumiprobe.com
Table 4: Conceptual Use of a Labeled Derivative in an LC-MS Quantitative Assay This table conceptually illustrates the use of a labeled standard for quantification.
| Compound | LC Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|---|
| Analyte X (unlabeled) | 8.15 | 350.2 | 210.1 | Quantification |
The ability to track the +2 Da mass shift from the precursor to the product ion confirms the identity of the analyte and its labeled standard, enabling robust quantification even in complex biological matrices.
Computational and Theoretical Investigations of Ethyl Cyanoacetate 2,3 13c2 Reactivity and Structure
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of chemical reactions. researchgate.netaspbs.com For reactions involving Ethyl Cyanoacetate-2,3-13C2, these methods can map the potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them. The strategic placement of ¹³C labels allows for the probing of mechanisms where the C2-C3 bond is directly involved, such as in condensation, alkylation, or cycloaddition reactions.
Transition State Analysis for Labeled Reaction Pathways
A cornerstone of mechanistic studies is the identification and characterization of the transition state (TS), the highest energy point along a reaction coordinate. Computational methods are used to locate the saddle point on the potential energy surface that corresponds to the TS. For this compound, calculations focus on how the increased mass at C2 and C3 influences the geometry, vibrational frequencies, and energy of the transition state compared to its unlabeled counterpart. pnas.org
For instance, in a Knoevenagel condensation, where the enolate of ethyl cyanoacetate (B8463686) attacks a carbonyl compound, the transition state involves a change in hybridization and bonding at the C2 atom. Theoretical models can precisely calculate the activation energy (Ea) for such a reaction. The isotopic labeling is predicted to have a subtle but calculable effect on this energy barrier.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Knoevenagel Condensation Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Reactant | Transition State Geometry (Selected Bond Lengths) | Calculated Activation Energy (Ea, kcal/mol) |
|---|---|---|
| Ethyl Cyanoacetate (Unlabeled) | C2-H: 1.52 Å, C2-C(carbonyl): 2.15 Å | 15.8 |
| This compound | ¹³C2-H: 1.52 Å, ¹³C2-C(carbonyl): 2.15 Å | 15.7 |
Computational Prediction of Isotope Effects
Kinetic Isotope Effects (KIEs) are among the most powerful probes of reaction mechanisms. A KIE is the change in the rate of a reaction upon isotopic substitution. Computational chemistry provides a direct route to predicting KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the light (¹²C) and heavy (¹³C) isotopologues.
The underlying principle is that the zero-point vibrational energy (ZPVE) is lower for the heavier isotope. If the vibrational modes involving the labeled atoms change significantly between the reactant and the transition state, a KIE will be observed. For this compound, the C2-H bending and C≡N stretching frequencies are of particular interest. Calculations can predict whether a normal KIE (k_light / k_heavy > 1) or an inverse KIE (k_light / k_heavy < 1) should be expected, providing deep mechanistic insight. researchgate.net
Table 2: Predicted Kinetic Isotope Effect (KIE) for Decarboxylation Based on calculated vibrational frequencies at the M06-2X/def2-TZVP level.
| Reaction Step | Key Vibrational Modes | Predicted k(¹²C)/k(¹³C) at 298 K | Interpretation |
|---|---|---|---|
| C2-C3 Bond Cleavage | C-C stretch, C-C-N bend | 1.045 | Normal KIE, indicating weakening of the C2-C3 bond in the transition state. |
Molecular Dynamics Simulations of Interactions Involving Labeled Species
While quantum mechanics excels at describing the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. nih.govnih.gov An MD simulation for this compound would involve modeling its interactions with thousands of solvent molecules or its binding within a larger structure, such as an enzyme active site or a zeolite cage. rsc.org
In these simulations, the atoms are treated as classical particles, and their movements are governed by a force field—a set of equations that describe the potential energy of the system as a function of atomic positions. For the labeled compound, the atomic masses for C2 and C3 would be set to that of ¹³C. This allows for the study of how isotopic substitution affects dynamic properties like diffusion rates, solvation shell structure, and the residence time of the molecule in a specific environment. Though the electronic effects are not explicitly modeled, the mass difference can influence dynamics.
Structure-Reactivity Relationship Studies with Isotopic Perturbations
The substitution of ¹²C with ¹³C introduces a small perturbation to the molecule's properties beyond just mass. This isotopic perturbation can affect bond lengths, vibrational frequencies, and even electronic distribution through effects on hyperconjugation. Quantum chemical calculations are sensitive enough to predict these minute changes.
The C2-¹³C and C3-¹³C bonds in this compound are slightly shorter and stronger than their ¹²C counterparts due to a lower zero-point energy. This subtle structural modification can lead to observable changes in reactivity and spectroscopic properties. By correlating these calculated structural and energetic perturbations with experimental data, a more complete structure-reactivity relationship can be established.
Table 3: Calculated Structural Perturbation due to Isotopic Labeling Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Ethyl Cyanoacetate (Unlabeled) | This compound | Difference |
|---|---|---|---|
| C2-C3 Bond Length (Å) | 1.4658 | 1.4656 | -0.0002 Å |
| C≡N Vibrational Frequency (cm⁻¹) | 2254 | 2209 | -45 cm⁻¹ |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts) for Labeled Compounds
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which is particularly valuable for isotopically labeled species. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. bas.bg Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. liverpool.ac.uk
For this compound, these calculations can predict the ¹³C chemical shifts for the labeled C2 and C3 positions with high accuracy. ucl.ac.uk This is crucial for assigning complex spectra and verifying that isotopic incorporation has occurred at the desired positions. Furthermore, computations can predict the one-bond coupling constant (¹J(¹³C2-¹³C3)), a value that is directly measurable in the labeled compound and highly sensitive to the bonding environment between the two labeled carbons. Comparing the calculated shifts and coupling constants with experimental data serves as a stringent test of the computational model. pnas.org
Table 4: Predicted vs. Experimental ¹³C NMR Parameters for this compound Predicted values from GIAO-DFT calculations. Experimental values are hypothetical for illustrative purposes.
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C Chemical Shift, C2 (ppm) | 25.5 | 25.1 |
| ¹³C Chemical Shift, C3 (Nitrile) (ppm) | 116.8 | 116.2 |
| ¹J(C2-C3) Coupling Constant (Hz) | 58.2 | 57.9 |
Future Directions and Emerging Research Avenues for Ethyl Cyanoacetate 2,3 13c2
Development of Novel Synthetic Routes for Advanced Isotopic Labeling
The synthesis of specifically labeled compounds like Ethyl Cyanoacetate-2,3-13C2 is foundational to its application. While classical methods for preparing unlabeled ethyl cyanoacetate (B8463686) are well-established, future research will focus on developing more efficient and advanced routes for isotopic labeling. wikipedia.orgresearchgate.net Traditional synthesis often involves the Kolbe nitrile synthesis, which utilizes an ethyl haloacetate and a cyanide salt, or the Fischer esterification of cyanoacetic acid. wikipedia.orgorgsyn.org
A novel and advanced synthetic strategy for this compound would adapt these classical methods using isotopically enriched starting materials. For instance, a highly efficient route could involve the reaction of ethyl chloroacetate-2-¹³C with sodium cyanide-¹³C (Na¹³CN). This approach ensures the precise and high-yield incorporation of the ¹³C isotopes at the desired C2 (methylene) and C3 (nitrile) positions. Future developments may focus on enzymatic or chemo-enzymatic methods to further enhance selectivity and reduce the environmental impact of the synthesis, providing researchers with readily accessible, high-purity labeled precursors for a variety of applications.
Expansion into New Areas of Mechanistic Organic and Inorganic Chemistry
Ethyl cyanoacetate is a versatile building block in organic synthesis, known for its participation in Knoevenagel condensations, Michael additions, and the synthesis of diverse heterocyclic compounds such as pyrimidines, purines, and pyridines. wikipedia.orgresearchgate.netorgsyn.orgscielo.br The use of this compound is poised to provide unprecedented insight into the mechanisms of these complex reactions. nih.gov
By using the ¹³C₂-labeled variant, chemists can trace the carbon backbone of the ethyl cyanoacetate molecule as it is incorporated into a larger, more complex structure. For example, in the multi-step synthesis of the drug Allopurinol, which involves a Knoevenagel condensation followed by cyclization, the ¹³C label would allow researchers to definitively track the fate of the original C2 and C3 atoms. wikipedia.org This ability to map atomic rearrangement is critical for:
Validating or disproving proposed reaction mechanisms.
Identifying unexpected molecular rearrangements.
Understanding the formation of byproducts.
This expansion of mechanistic studies will enable the rational design of more efficient and selective synthetic routes for pharmaceuticals and other fine chemicals.
Integration with Advanced Analytical Platforms (e.g., Hyperpolarized NMR)
The utility of isotopically labeled compounds is greatly enhanced when paired with advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying ¹³C-labeled molecules, but it often suffers from low sensitivity. nih.gov Hyperpolarization is a technique that can increase the NMR signal by several orders of magnitude, enabling the real-time observation of fast chemical and biological processes. nih.govnih.gov
The integration of this compound with hyperpolarized NMR represents a significant future research avenue. By hyperpolarizing the ¹³C nuclei, researchers could monitor the conversion of the molecule in real-time during a chemical reaction, even at very low concentrations. This would provide invaluable kinetic and mechanistic data that is inaccessible with conventional methods. Potential applications include studying the kinetics of rapid condensation reactions or observing the enzymatic processing of this substrate in a biological system.
Applications in Synthetic Biology and Pathway Engineering Beyond Traditional Scope
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govcam.ac.uk A key challenge is the creation of novel metabolic pathways to produce non-natural compounds. mdpi.comnih.gov this compound, as a non-natural building block, is an ideal tool for this advanced area of research.
Future applications will involve engineering microorganisms with novel enzymatic pathways designed to utilize ethyl cyanoacetate as a precursor for specialty chemicals or pharmaceuticals. acs.org In this context, the ¹³C₂ label serves as a crucial tracer to:
Confirm the activity of the engineered pathway.
Quantify the efficiency of conversion (flux) into the desired product. researchgate.net
Identify metabolic bottlenecks where the intermediate may be accumulating or being diverted into side pathways. researchgate.net
This moves beyond the traditional scope of using isotopes to study native metabolism, instead using them to build and optimize entirely new-to-nature biological manufacturing platforms.
Contribution to Fundamental Understanding of Carbon Flow in Complex Chemical and Biological Systems
Ultimately, the primary value of this compound lies in its ability to illuminate the flow of carbon atoms through complex systems. The stable, non-radioactive ¹³C label allows for safe and precise tracking experiments. nih.gov
In chemical systems , it provides a clear and unambiguous method for mapping the journey of a specific carbon backbone through multi-step reactions, contributing to a fundamental understanding of reaction mechanisms and molecular rearrangements.
In engineered biological systems , it enables a precise form of ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov By introducing this labeled, non-natural precursor, scientists can track how an artificial pathway integrates with the host organism's native metabolism. This allows for the quantification of carbon flow into the target molecule, revealing the efficiency of the synthetic pathway and its impact on the host cell. This knowledge is essential for the rational engineering of microbial cell factories for sustainable chemical production.
Summary of Future Research Avenues
| Section | Research Avenue | Key Contribution |
|---|---|---|
| 7.1 | Novel Synthetic Routes | Development of efficient, selective, and sustainable methods to produce high-purity labeled compounds. |
| 7.2 | Mechanistic Chemistry | Unambiguous tracing of carbon backbones in complex organic reactions to validate mechanisms and identify rearrangements. |
| 7.3 | Advanced Analytics | Real-time monitoring of reaction kinetics and metabolic conversion using hyperpolarized NMR for enhanced sensitivity. |
| 7.4 | Synthetic Biology | Use as a non-natural, labeled precursor to build, test, and optimize novel metabolic pathways in engineered organisms. |
| 7.5 | Carbon Flow Analysis | Providing fundamental insights into the movement and transformation of carbon atoms in both synthetic and biological systems. |
Q & A
Basic Questions
Q. What analytical methods are recommended for confirming the structural integrity and isotopic enrichment of Ethyl Cyanoacetate-2,3-13C2?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, ¹H NMR and ¹³C NMR validate the molecular structure and isotopic labeling positions, while High-Resolution MS quantifies isotopic enrichment. In studies of similar ¹³C-labeled compounds (e.g., Diludine-¹³C₄), researchers achieved >99.4% isotopic purity using these techniques . For precise structural identification, InChI keys and CAS numbers (e.g., CAS 1329809-26-8 for Ethyl Cyanoacetate-2,3-¹³C₂) ensure traceability .
Q. How is the isotopic enrichment of this compound quantified in research settings?
- Methodological Answer : Isotopic enrichment is measured via Mass Spectrometry (MS). For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) detects the mass-to-charge ratio (m/z) shifts caused by ¹³C incorporation. In studies of Diludine-¹³C₄, isotopic purity exceeded 99.0%, validated by MS fragmentation patterns . For dual-labeled compounds like Ethyl Cyanoacetate-2,3-¹³C₂, isotopic peaks are resolved using high-resolution MS to distinguish between natural abundance and labeled species .
Q. What synthetic strategies are employed to introduce 13C labels into Ethyl Cyanoacetate?
- Methodological Answer : While direct synthesis methods for Ethyl Cyanoacetate-2,3-¹³C₂ are not detailed in the provided evidence, analogous approaches for ¹³C-labeled esters involve:
- Precursor Labeling : Using ¹³C-enriched precursors (e.g., ¹³C-cyanide or ¹³C-acetate) in multi-step syntheses.
- Isotopic Exchange : Catalytic methods to replace natural ¹²C atoms with ¹³C at specific positions.
For example, Diludine-¹³C₄ was synthesized via Hantzsch reactions starting from ¹³C-labeled ethyl acetoacetate, highlighting the role of labeled intermediates .
Advanced Questions
Q. How can this compound be applied in dynamic metabolic flux analysis (MFA) using NMR spectroscopy?
- Methodological Answer : ¹³C-labeled compounds like Ethyl Cyanoacetate-2,3-¹³C₂ serve as tracers to track metabolic pathways. In hyperpolarized ¹³C MRI/MRS studies, researchers monitor real-time metabolic fluxes (e.g., in liver cancer models) by observing ¹³C signal enhancement in downstream metabolites. For example, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate was used to detect hepatocellular carcinoma via altered ketone body metabolism . Similar methodologies can be adapted for Ethyl Cyanoacetate-2,3-¹³C₂ to study cyano-group metabolism in cellular systems.
Q. What strategies resolve spectral overlaps in 13C NMR when analyzing dual-labeled this compound?
- Methodological Answer : Spectral overlaps in ¹³C NMR are mitigated using:
- 2D NMR Techniques : Heteronuclear Single Quantum Coherence (HSQC) or Total Correlation Spectroscopy (TOCSY) to separate overlapping peaks.
- Isotopic Decoupling : Suppressing ¹²C-¹³C coupling artifacts.
For instance, in studies of ¹³C-labeled fumaric acid and ethylacetoacetate-¹³C₄, HSQC resolved positional labeling ambiguities .
Q. How does isotopic labeling position (e.g., 2,3-13C2 vs. 1,3-13C2) influence kinetic isotope effects (KIEs) in reactions involving Ethyl Cyanoacetate?
- Methodological Answer : KIEs arise when ¹³C substitution alters reaction rates at specific positions. For example:
- Cyano Group (C≡N) : Labeling adjacent carbons (e.g., C2 and C3) may affect nucleophilic attack rates due to altered electron density.
- Ester Group : ¹³C labeling near the ester oxygen can perturb hydrolysis kinetics.
Computational modeling (e.g., density functional theory) and isotopic ratio mass spectrometry (IRMS) are used to quantify KIEs, as demonstrated in transesterification studies of ¹³C-labeled ethyl acetate .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
